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molecular formula C17H16N2O2 B8323722 2-(3-(3-Aminophenyl)propyl)isoindoline-1,3-dione

2-(3-(3-Aminophenyl)propyl)isoindoline-1,3-dione

Cat. No. B8323722
M. Wt: 280.32 g/mol
InChI Key: UXNGXEBUNMUWPX-UHFFFAOYSA-N
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Patent
US06150373

Procedure details

A solution of 190 mg (0.6 mmol) of 2-[3-(3-nitrophenyl)-propyl]-isoindole-1,3-dione in 20 ml of ethanol was treated with 50 mg of 10% palladium on charcoal and shaken in an atmosphere of hydrogen for 2 hours. The mixture was filtered and the filtrate evaporated to give 120 mg (71%) of 2-[3-(3-aminophenyl)-propyl]-isoindole-1,3-dione as a yellow oil. [Mass spectrum (ESI) MH+ =281].
Name
2-[3-(3-nitrophenyl)-propyl]-isoindole-1,3-dione
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][CH2:12][N:13]2[C:21](=[O:22])[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]2=[O:23])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][CH2:12][N:13]2[C:21](=[O:22])[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]2=[O:23])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
2-[3-(3-nitrophenyl)-propyl]-isoindole-1,3-dione
Quantity
190 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)CCCN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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